molecular formula C14H12O3 B6334590 2-Formyl-5-(4-methoxyphenyl)phenol, 95% CAS No. 1014625-93-4

2-Formyl-5-(4-methoxyphenyl)phenol, 95%

Cat. No. B6334590
CAS RN: 1014625-93-4
M. Wt: 228.24 g/mol
InChI Key: SGXOELUJXLGAAH-UHFFFAOYSA-N
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Description

2-Formyl-5-(4-methoxyphenyl)phenol is an organic compound with the molecular formula C14H12O3 and a molecular weight of 228.25 . It is also known by its IUPAC name 4-hydroxy-4’-methoxy [1,1’-biphenyl]-3-carbaldehyde .


Synthesis Analysis

The synthesis of 2-Formyl-5-(4-methoxyphenyl)phenol can be achieved through multicomponent reactions . One approach involves the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid . The reaction proceeds in two steps, including the initial interaction of starting materials in MeCN and the final formation of furylacetic acid moiety in acidic media .


Molecular Structure Analysis

The molecular structure of 2-Formyl-5-(4-methoxyphenyl)phenol consists of a phenol group with a methoxy group in the para position . The InChI code for this compound is 1S/C14H12O3/c1-17-13-5-2-10(3-6-13)11-4-7-14(16)12(8-11)9-15/h2-9,16H,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Formyl-5-(4-methoxyphenyl)phenol include a molecular weight of 228.25 . Phenols generally have higher boiling points compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules .

Scientific Research Applications

Synthesis of Bioactive Natural Products

2-Formyl-5-(4-methoxyphenyl)phenol: is a valuable precursor in synthesizing bioactive natural products. Its phenolic structure is akin to many natural compounds with biological activity. Researchers utilize it to create complex molecules that can mimic or interfere with natural biological processes, potentially leading to new drugs or treatments .

Conducting Polymers

This compound serves as a building block for conducting polymers. These polymers have applications in electronic devices due to their ability to conduct electricity while maintaining the flexibility and processing advantages of plastics. The methoxy group in the compound can influence the polymer’s solubility and electronic properties .

Antioxidants

The phenolic structure of 2-Formyl-5-(4-methoxyphenyl)phenol makes it an excellent candidate for antioxidant applications. Antioxidants are crucial in various industries, including food preservation, cosmetics, and pharmaceuticals, to prevent oxidation and prolong shelf life .

Ultraviolet Absorbers

Due to its aromatic structure capable of absorbing UV light, this compound is used in the production of UV absorbers. These absorbers are essential in protecting materials and skin from harmful UV radiation, which can lead to degradation or health issues .

Flame Retardants

The compound’s ability to enhance thermal stability makes it a useful additive in flame retardants. These are applied to a wide range of materials, from textiles to electronics, to slow down the spread of fire and provide additional escape time during emergencies .

Adhesives and Coatings

In the production of adhesives and coatings, 2-Formyl-5-(4-methoxyphenyl)phenol contributes to improving the thermal stability and flame resistance of these products. This enhancement is particularly valuable in industries that require materials to withstand high temperatures or potential fire exposure .

Safety and Hazards

While specific safety data for 2-Formyl-5-(4-methoxyphenyl)phenol is not available, it’s important to handle such compounds with care. Phenol derivatives can cause skin irritation and allergic reactions . They should be handled with appropriate personal protective equipment, and any spills should be cleaned up promptly to prevent environmental contamination .

properties

IUPAC Name

2-hydroxy-4-(4-methoxyphenyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-17-13-6-4-10(5-7-13)11-2-3-12(9-15)14(16)8-11/h2-9,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGXOELUJXLGAAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70647401
Record name 3-Hydroxy-4'-methoxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Formyl-5-(4-methoxyphenyl)phenol

CAS RN

1014625-93-4
Record name 3-Hydroxy-4'-methoxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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